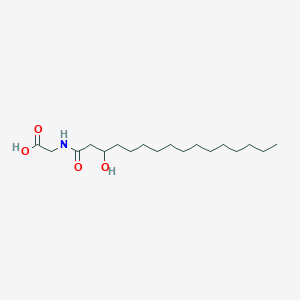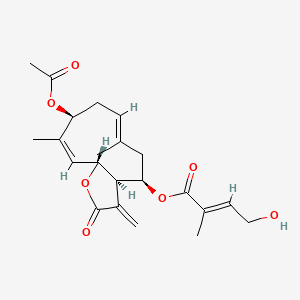
2,3,2/,3/-Tetrahydroochnaflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ochnaflavone, a compound structurally related to 2,3,2′,3′-Tetrahydroochnaflavone, involves key steps such as the formation of a diaryl ether and ring cyclization of an ether-linked dimeric chalcone to assemble the two flavone nuclei. This methodology may offer insights into the synthesis of 2,3,2′,3′-Tetrahydroochnaflavone (Ndoile & van Heerden, 2013).
Molecular Structure Analysis
The molecular structure of flavonoids like 2′,3-Dihydroxyflavone (2′3HF) provides a basis for understanding 2,3,2′,3′-Tetrahydroochnaflavone. Studies reveal how substitutions on the flavone structure can significantly affect the physico-chemical properties, including proton bonding and fluorescence characteristics, hinting at the molecular complexity and behavior of 2,3,2′,3′-Tetrahydroochnaflavone (Labarrière, Moncomble, & Cornard, 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of similar compounds, such as the interaction of flavones with metals, and their ability to form complexes, provide valuable insights into the potential chemical behaviors of 2,3,2′,3′-Tetrahydroochnaflavone. Research into the structures of rhenium(I) complexes with 3-hydroxyflavone, for example, showcases the flavone's capacity for π-stacking and ligand binding, highlighting the complex intermolecular interactions and chemical versatility of flavonoid compounds (Schutte-Smith et al., 2019).
Physical Properties Analysis
The physical properties of flavonoids, such as 2′,3-Dihydroxyflavone, include their spectral characteristics, which can be influenced by the chemical environment and molecular structure. The study of these properties helps in understanding the absorption, fluorescence, and dual emission behavior, which are critical for applications in sensing and material science (Labarrière, Moncomble, & Cornard, 2020).
Chemical Properties Analysis
The chemical properties of flavonoids are characterized by their interaction with other molecules and ions, as well as their reactivity under various conditions. For example, the ability of flavones to form chelates with metals and participate in hydrogen bonding significantly influences their chemical behavior and potential applications in catalysis and material science (Schutte-Smith et al., 2019).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The first total synthesis of ochnaflavone, which includes 2,3,2/,3/-tetrahydroochnaflavone, has been achieved through key steps such as the formation of a diaryl ether and ring cyclization of an ether-linked dimeric chalcone. This synthesis established optimal conditions for oxidative cyclization, contributing significantly to the understanding and potential applications of ochnaflavone in various fields (Ndoile & van Heerden, 2013).
Natural Occurrence and Isolation
This compound was identified among four biflavonoids isolated from the New Zealand tree Quintinia acutifolia. This discovery is particularly interesting as it marks the first report of biflavonoids from the Grossulariaceae family. The isolation and structural determination of these compounds contribute to the understanding of the chemical diversity and potential biological applications of plant-derived biflavonoids (Ariyasena et al., 2004).
Mécanisme D'action
Target of Action
2,3,2/,3/-Tetrahydroochnaflavone is a biflavonoid, which can be isolated from the leaves of Quintinia acutifolia It has been shown to exhibit cytotoxicity against p388 murine lymphocytic leukemia cells .
Mode of Action
Its cytotoxicity against p388 murine lymphocytic leukemia cells suggests that it may interact with cellular components involved in cell proliferation and survival .
Biochemical Pathways
Given its cytotoxic effects on P388 murine lymphocytic leukemia cells, it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair .
Result of Action
The primary known result of this compound’s action is its cytotoxic effect on P388 murine lymphocytic leukemia cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,3,2/,3/-Tetrahydroochnaflavone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit lysosomal enzyme activity, suggesting a potential anti-inflammatory effect . Additionally, this compound exhibits cytotoxicity against P388 murine lymphocytic leukemia cells, with an IC50 of 8.2 µg/mL . This interaction highlights its potential as an anticancer agent.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to enhance lymphocyte proliferation and promote natural killer (NK) cell and cytotoxic T lymphocyte (CTL) activities . Furthermore, it influences cell signaling pathways and gene expression, contributing to its immunomodulatory and anti-inflammatory effects. The compound’s impact on cellular metabolism includes its ability to inhibit lysosomal enzyme activity, which may play a role in its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It exerts its effects through enzyme inhibition, particularly lysosomal enzymes, which are crucial for its anti-inflammatory activity . Additionally, the compound’s cytotoxic effects on cancer cells are mediated by its ability to interfere with cellular processes and induce apoptosis . These interactions at the molecular level contribute to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as -20°C for several months . Its efficacy may decrease over time if not stored properly. Long-term effects on cellular function include sustained anti-inflammatory and cytotoxic activities, which are essential for its therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and immunomodulatory activities . At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include its conversion by liver enzymes, which play a role in its bioavailability and therapeutic effects . Additionally, its impact on metabolic flux and metabolite levels contributes to its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes and distributed to various tissues, where it exerts its biological effects . Its localization and accumulation within specific tissues are influenced by its interactions with transporters and binding proteins, which are essential for its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate cellular sites to exert its therapeutic effects.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,2/,3/-Tetrahydroochnaflavone involves the condensation of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde, followed by cyclization and reduction steps.", "Starting Materials": [ "2-hydroxyacetophenone", "3,4-dihydroxybenzaldehyde", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde in acetic acid.", "Step 2: Add sodium hydroxide to the mixture and stir for several hours to promote condensation.", "Step 3: Acidify the mixture with hydrochloric acid to obtain the intermediate product.", "Step 4: Cyclize the intermediate product by heating it in methanol.", "Step 5: Reduce the cyclized product using sodium borohydride in ethanol to obtain 2,3,2/,3/-Tetrahydroochnaflavone." ] } | |
Numéro CAS |
678138-59-5 |
Formule moléculaire |
C30H22O10 |
Apparence |
Yellow powder |
Origine du produit |
United States |
Q & A
Q1: What is 2,3,2′,3′-tetrahydroochnaflavone and where is it found?
A1: 2,3,2′,3′-Tetrahydroochnaflavone is a naturally occurring biflavonoid, meaning it consists of two flavonoid units linked together. It was first isolated from the leaves of the New Zealand tree Quintinia acutifolia, a member of the Grossulariaceae family. [] This discovery was significant because biflavonoids were previously only known from the Ochnaceae family. []
Q2: How was 2,3,2′,3′-tetrahydroochnaflavone synthesized in the lab?
A2: The first total synthesis of 2,3,2′,3′-tetrahydroochnaflavone was achieved using 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. [] The key steps in the synthesis involved a Ullmann reaction to form the diaryl ether linkage between the two flavonoid units, followed by cyclization of an ether-linked dimeric chalcone to construct the two flavone nuclei. [, ]
Q3: What is the biological activity of 2,3,2′,3′-tetrahydroochnaflavone?
A3: Research has shown that 2,3,2′,3′-tetrahydroochnaflavone exhibits in vitro anti-cancer activity. Specifically, it demonstrated significant growth inhibition against P388 murine lymphocytic leukemia cells. [] The IC50 value, a measure of potency, was determined to be 8.2 µg/mL. []
Q4: Are there any structural analogs of 2,3,2′,3′-tetrahydroochnaflavone with interesting biological activity?
A4: Yes, a related compound, 2″,3″-dihydroochnaflavone, was also isolated from Quintinia acutifolia. [, ] This compound, which differs in the saturation state of one of the flavone units, showed even more potent activity against P388 murine lymphocytic leukemia cells, with an IC50 value of 3.1 µg/mL. [] The difference in potency highlights the potential impact of structural modifications on biological activity within this class of biflavonoids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





